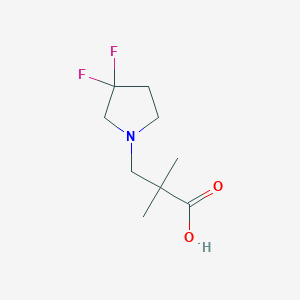

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of 3,3-difluoropyrrolidine hydrochloride, 3-oxoazetidine-1-carboxylic acid tert-butyl ester, and triethylamine in DCE. Sodium triacetoxyborohydride is added to the mixture, which is then stirred for 72 hours.Molecular Structure Analysis

The molecular weight of “3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid” is 179.16 g/mol.Chemical Reactions Analysis

The major route of metabolism for similar compounds is hydroxylation at the 5’ position of the pyrimidine ring. Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Intermediates 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid and its derivatives have been a focal point in synthetic organic chemistry due to their potential applications in drug discovery and material science. The practical and cost-effective synthesis of related compounds, like 3,3-difluoropyrrolidine, has been demonstrated through processes such as Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation and subsequent cyclization steps (Feng Xu et al., 2005). Another approach highlighted the use of transition-metal-free decarboxylation for the preparation of C(CF3)Me2-containing heteroarenes, indicating potential applications in drug discovery (Shuainan Liu et al., 2018).

Molecular and Structural Studies The compound has also been investigated in the context of molecular and structural studies. For instance, 1H and 13C NMR assignments of derivatives of the compound have been performed to further investigate its catalyzing mechanisms in asymmetric Michael addition reactions (Cui Yan-fang, 2008). These studies are crucial for understanding the compound's behavior in various chemical reactions and its potential as a catalyst.

Material Sciences and Luminescent Materials In the field of material sciences, particularly in the creation of luminescent materials, derivatives of this compound have shown significant promise. For example, heteroleptic cationic Ir(III) complexes synthesized using related compounds demonstrated unique photophysical properties, such as fluorescence–phosphorescence dual-emission and aggregation-induced fluorescence, indicating their potential use in data security protection (Zhongming Song et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,7(13)14)5-12-4-3-9(10,11)6-12/h3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEQVIQMMZYXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid | |

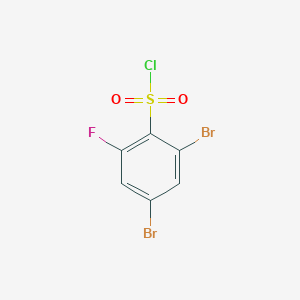

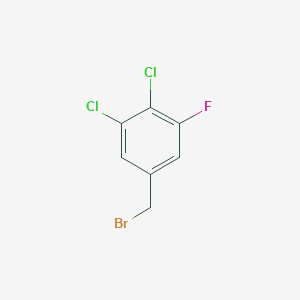

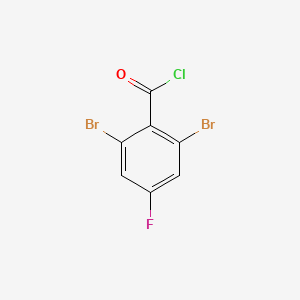

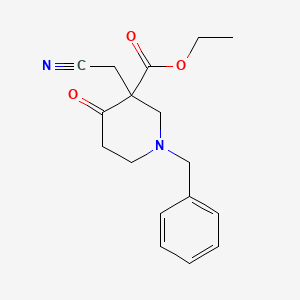

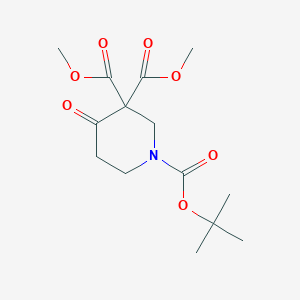

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)

![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1450095.png)

![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)